2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy-
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Overview
Description
2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with acetyloxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- can be achieved through several methods. One common approach involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a phosphine catalyst to yield 2-hydroxymethyl-2-cyclopenten-1-one . This intermediate can then be further functionalized to introduce the acetyloxy and methoxy groups under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism by which 2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy and methoxy groups play a role in binding to these targets, influencing their activity and leading to various biological effects. The cyclopentenone ring can undergo nucleophilic addition reactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the acetyloxy and methoxy groups.
3-Methoxy-2-cyclopenten-1-one: Lacks the acetyloxy group but retains the methoxy substitution.
5-Acetyloxy-2-cyclopenten-1-one: Contains the acetyloxy group but not the methoxy group.
Uniqueness
2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62966-17-0 |
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Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
(4-methoxy-2-oxocyclopent-3-en-1-yl) acetate |
InChI |
InChI=1S/C8H10O4/c1-5(9)12-8-4-6(11-2)3-7(8)10/h3,8H,4H2,1-2H3 |
InChI Key |
JLSSDDKIPWWYGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(=CC1=O)OC |
Origin of Product |
United States |
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